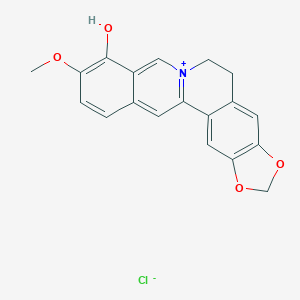
Berberrubin
Übersicht
Beschreibung
Berberrubine is a natural isoquinoline alkaloid and a primary metabolite of berberine. It is known for its significant pharmacological activities, including glucose-lowering effects, antioxidant properties, and potential therapeutic applications in various diseases . Berberrubine is derived from plants such as Coptis chinensis and Hydrastis canadensis and has been extensively studied for its medicinal properties .
Wissenschaftliche Forschungsanwendungen
Berberrubin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:
Aktivierung der AMP-aktivierten Proteinkinase (AMPK): Dieser Signalweg spielt eine entscheidende Rolle bei der Regulierung des Glukose- und Lipidstoffwechsels.
Regulierung des Lipidstoffwechsels: this compound erhöht die Insulinsensitivität und moduliert den Lipidstoffwechsel, was zu seinen therapeutischen Wirkungen bei Stoffwechselerkrankungen beiträgt.
Hemmung von Entzündungssignalwegen: Die Verbindung besitzt entzündungshemmende Eigenschaften, die zur Reduzierung von oxidativem Stress und Entzündungen beitragen.
Wirkmechanismus
Target of Action
Berberrubine, a main active metabolite of Berberine, modulates lipid production and clearance in the liver by regulating cellular targets such as cluster of differentiation 36 (CD36) , acetyl-CoA carboxylase (ACC) , microsomal triglyceride transfer protein (MTTP) , scavenger receptor class B type 1 (SR-BI) , low-density lipoprotein receptor (LDLR) , and ATP-binding cassette transporter A1 (ABCA1) . It also targets proteins such as endothelial nitric oxide synthase (eNOS) and lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) to maintain vascular function .
Mode of Action
Berberrubine interacts with its targets to modulate lipid production and clearance in the liver, and to maintain vascular function. It inhibits hepatic lipid production, increases hepatic lipid clearance, improves insulin resistance, promotes AMPK phosphorylation, influences apoptosis and autophagy in lipid cells, and regulates epigenetic modifications .
Biochemical Pathways
Berberrubine affects multiple biochemical pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK) , nuclear factor κB (NF-κB) , mitogen-activated protein kinase silent information regulator 1 (SIRT-1) , hypoxia-inducible factor 1α (HIF-1α) , vascular endothelial growth factor phosphoinositide 3-kinase (PI3K) , protein kinase B (Akt) , janus kinase 2 (JAK-2) , Ca 2+ channels , and endoplasmic reticulum stress .
Pharmacokinetics
The absolute bioavailability of berberrubine was determined to be 31.6% . It is rapidly absorbed and widely distributed in various tissues. The level of berberrubine in the liver is highest, followed by the kidney, spleen, and heart .
Result of Action
Berberrubine treatments could significantly improve hepatic steatosis and insulin resistance in high-fat diet (HFD)–fed mice and oleic acid (OA)–treated HepG2 cells . It prevents lipid accumulation by regulating the protein expression of ATGL, GK, PPARα, CPT-1, ACC1, FAS, and CD36 . Compared with Berberine, Berberrubine could maintain glucose homeostasis via GLUT2, GSK3β, and G6Pase in HFD-fed mice .
Action Environment
The gut microbiota plays a significant role in the action of Berberrubine. It influences intestinal lipid synthesis and metabolism by modulating gut microbiota composition and metabolism . Berberrubine treatment could greatly modify the structure and composition of gut microbiota . At the genus level, Berberrubine treatment decreased Lactobacillus and Romboutsia, while it increased beneficial bacteria, such as Ileibacterium and Mucispirillum .
Biochemische Analyse
Biochemical Properties
Berberrubine interacts with several enzymes and proteins, including acetyl-CoA carboxylase (ACC), microsomal triglyceride transfer protein (MTTP), and low-density lipoprotein receptor (LDLR) . It also modulates glucose and lipid metabolism .
Cellular Effects
Berberrubine has been shown to improve hepatic steatosis and insulin resistance in high-fat diet (HFD)–fed mice and oleic acid (OA)–treated HepG2 cells . It also prevents lipid accumulation by regulating the protein expression of ATGL, GK, PPARα, CPT-1, ACC1, FAS, and CD36 .
Molecular Mechanism
Berberrubine exerts its effects at the molecular level through various mechanisms. It inhibits PCSK9 expression and upregulates LDLR expression via the ERK signaling pathway . It also maintains glucose homeostasis via GLUT2, GSK3β, and G6Pase in HFD-fed mice .
Temporal Effects in Laboratory Settings
Berberrubine-induced hepatotoxicities occur in a time- and dose-dependent manner
Dosage Effects in Animal Models
The effects of Berberrubine vary with different dosages in animal models
Metabolic Pathways
Berberrubine is involved in various metabolic pathways. It modulates liver lipid production and clearance by regulating cellular targets such as CD36, ACC, MTTP, SR-BI, LDLR, and ATP-binding cassette transporter A1 (ABCA1) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Berberrubine can be synthesized through the demethylation of berberine. One common method involves heating berberine at 220°C in a vacuum stove for 10 minutes . Another approach uses microwave irradiation, where berberine is reacted in dimethylformamide (DMF) under microwave conditions, resulting in a higher yield and purity .
Industrial Production Methods: Industrial production of berberrubine typically involves the use of advanced techniques such as microwave irradiation to enhance reaction rates and yields. The process includes crystallization and purification steps to achieve high purity levels .
Analyse Chemischer Reaktionen
Reaktionstypen: Berberrubin unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Aryldiazoniumsalze werden in Substitutionsreaktionen unter schwach alkalischen Bedingungen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Berberrubinderivate mit modifizierten pharmakologischen Eigenschaften, wie z. B. verbesserte antioxidative und blutzuckersenkende Wirkungen .
Vergleich Mit ähnlichen Verbindungen
Berberrubin gehört zur Familie der Protoberberin-Alkaloide, zu der Verbindungen wie:
Thalifendin: Ein weiterer Metabolit von Berberin mit ähnlichen pharmakologischen Eigenschaften.
Demethylenberberin: Ein Derivat mit potenziellen therapeutischen Vorteilen.
Jatrorrhizin: Zeigt ähnliche pharmakologische Aktivitäten, aber mit unterschiedlichen Potenzstufen.
Columbamin: Teilt das Protoberberin-Gerüst und zeigt umfangreiche pharmakologische Eigenschaften.
This compound ist einzigartig aufgrund seiner stärkeren blutzuckersenkenden Wirkung im Vergleich zu Berberin und seinem umfangreichen Metabolismus zu this compound-9-O-β-D-Glucuronid, was zu seiner therapeutischen Wirksamkeit beiträgt .
Eigenschaften
IUPAC Name |
17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4.ClH/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21;/h2-3,6-9H,4-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFSYEVKFOOLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15401-69-1 | |
| Record name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-9-hydroxy-10-methoxy-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15401-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberrubine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015401691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berberrubine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


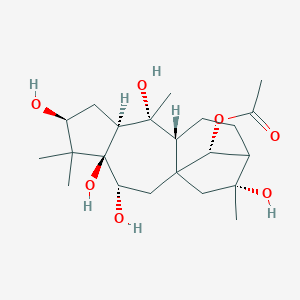
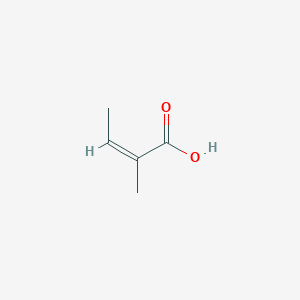

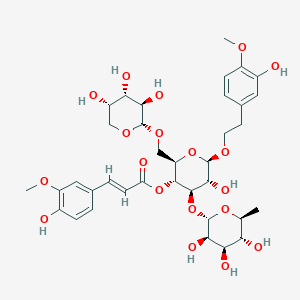

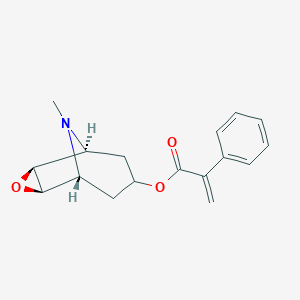
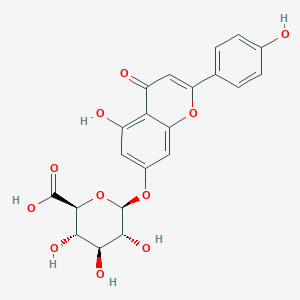
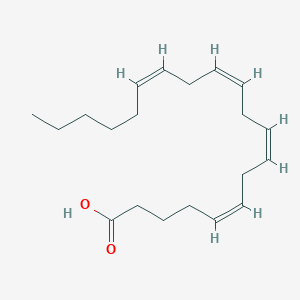
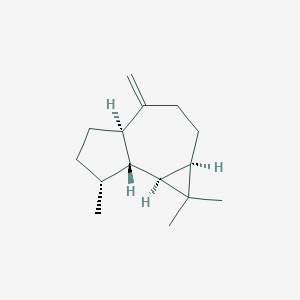


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B190619.png)
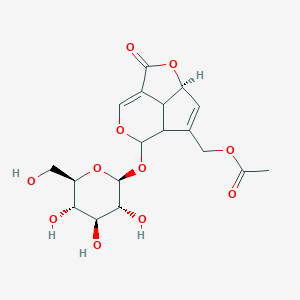
![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B190623.png)
